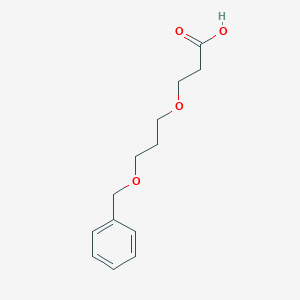

3-(3-Benzyloxy-propoxy)-propionic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-(3-phenylmethoxypropoxy)propanoic acid |

InChI |

InChI=1S/C13H18O4/c14-13(15)7-10-16-8-4-9-17-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,14,15) |

InChI Key |

HKWFTBNUASQIDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCOCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Benzyloxy Propoxy Propionic Acid

Established Synthetic Routes and Strategies

Established methods for the synthesis of 3-(3-Benzyloxy-propoxy)-propionic acid predominantly involve two key strategies: the Williamson ether synthesis and the Michael addition. These routes are built upon a foundation of well-understood reaction mechanisms and utilize readily accessible precursors.

Analysis of Precursor Chemistry and Starting Material Selection

The selection of appropriate starting materials is critical to the success of any synthetic plan. For this compound, precursors must provide the three key structural components: the benzyl (B1604629) group, the propyl ether linkage, and the propionic acid moiety.

Two primary retrosynthetic disconnections lead to logical starting materials:

Route A: Michael Addition Approach. This route forms the C-O bond of the ether via a conjugate addition. The precursors are an acrylate (B77674) and an alcohol.

Route B: Williamson Ether Synthesis Approach. This classic method forms the ether bond via an SN2 reaction between an alkoxide and an alkyl halide.

The following table outlines the key precursors for these established routes:

| Precursor Name | Chemical Structure | Role in Synthesis | Route |

| 3-Benzyloxy-1-propanol | C₆H₅CH₂O(CH₂)₃OH | Provides the benzyloxy-propoxy backbone | A |

| Methyl Acrylate | CH₂=CHCOOCH₃ | Acts as the Michael acceptor to build the propionate (B1217596) chain | A |

| 1,3-Propanediol (B51772) | HO(CH₂)₃OH | Starting material for the synthesis of 3-Benzyloxy-1-propanol | A |

| Benzyl Chloride | C₆H₅CH₂Cl | Benzylating agent | A, B |

| Ethyl 3-hydroxypropionate (B73278) | HO(CH₂)₂COOC₂H₅ | Provides the 3-hydroxypropionate backbone | B |

| 3-Benzyloxy-1-bromopropane | C₆H₅CH₂O(CH₂)₃Br | Alkylating agent in the Williamson ether synthesis | B |

The synthesis of 3-Benzyloxy-1-propanol is itself a key preliminary step, often achieved by the mono-benzylation of 1,3-propanediol using benzyl chloride in the presence of a base like potassium hydroxide. chemicalbook.com

Detailed Examination of Key Reaction Steps and Conditions

The execution of the synthetic routes involves carefully controlled reaction steps to ensure high yields and purity of the desired product.

Route A: Michael Addition Pathway

Step 1: Michael Addition. 3-Benzyloxy-1-propanol is added to an acrylic ester, such as methyl or ethyl acrylate. This reaction is typically catalyzed by a base. The alkoxide of 3-benzyloxy-1-propanol, formed in situ, acts as the nucleophile that attacks the β-carbon of the acrylate.

Step 2: Hydrolysis. The resulting ester, methyl 3-(3-benzyloxy-propoxy)-propionate, is then hydrolyzed to the target carboxylic acid. This is commonly achieved by saponification with an aqueous base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate salt.

Route B: Williamson Ether Synthesis Pathway

Step 1: Alkoxide Formation. An ester of 3-hydroxypropionic acid, such as ethyl 3-hydroxypropionate, is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, forming the corresponding alkoxide.

Step 2: Nucleophilic Substitution (SN2). The generated alkoxide is then reacted with an appropriate alkylating agent, 3-benzyloxy-1-bromopropane. The alkoxide displaces the bromide leaving group in an SN2 reaction to form the ether linkage.

Step 3: Hydrolysis. Similar to the Michael addition route, the final step is the hydrolysis of the ethyl ester to the carboxylic acid.

The following table summarizes typical reaction conditions for these key steps, based on analogous transformations reported in the literature.

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Typical Yield | Reference |

| Michael Addition | 3-Benzyloxy-1-propanol, Methyl Acrylate, NaH (catalytic) | Tetrahydrofuran (THF) | Room Temperature | Moderate to High | mdpi.com |

| Williamson Ether Synthesis | Ethyl 3-hydroxypropionate, NaH, 3-Benzyloxy-1-bromopropane | Dimethylformamide (DMF) | 0 °C to Room Temp. | Good | masterorganicchemistry.comlibretexts.org |

| Ester Hydrolysis | NaOH (aq), then HCl (aq) | Methanol/Water | Reflux | High | google.com |

| Mono-benzylation of 1,3-Propanediol | 1,3-Propanediol, Benzyl Chloride, KOH | None (diol as solvent) | 90-130 °C | ~77% | chemicalbook.com |

Role of Protecting Groups in Synthesis of this compound

Protecting groups are essential for the successful synthesis of polyfunctional molecules like this compound, preventing unwanted side reactions.

Benzyl Group as a Hydroxyl Protecting Group: In this specific molecule, the benzyl group (Bn) can be viewed as a permanent protecting group for one of the hydroxyls of a conceptual "3-propoxy-propionic acid" diol. However, in broader synthetic contexts, the benzyl ether is a common protecting group for alcohols. It is stable to a wide range of reaction conditions, including basic and organometallic reagents, but can be readily removed by catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst). chemicalbook.com This stability is crucial during the synthetic sequence.

Ester as a Carboxylic Acid Protecting Group: The carboxylic acid functionality is highly reactive and would interfere with the conditions required for both the Williamson ether synthesis (where it would be deprotonated by the strong base) and potentially the base-catalyzed Michael addition. Therefore, the synthesis is carried out using an ester of the propionic acid (e.g., methyl or ethyl ester). The ester group is a robust protecting group that is unreactive under the basic conditions used to form the ether. The final step in both primary synthetic routes is the deprotection of the carboxylic acid via hydrolysis of the ester. google.com

Novel Approaches and Advancements in Synthesis

While established routes are reliable, ongoing research focuses on developing more efficient, selective, and sustainable methods for synthesizing molecules like this compound.

Development of Efficient and Selective Syntheses for this compound

Modern synthetic chemistry emphasizes atom economy and step efficiency. In this context, the Michael addition route (Route A) can be considered more efficient than the Williamson ether synthesis route (Route B) as it forms the carbon-oxygen bond and the carbon-carbon backbone of the propionate in a single, atom-economical step.

Exploration of Catalytic Methods in the Synthesis of this compound

The exploration of novel catalytic systems is a key driver of innovation in organic synthesis.

Phosphine-Catalyzed Michael Addition: Instead of using a strong base like sodium hydride, Lewis bases such as triphenylphosphine (B44618) (PPh₃) have been shown to effectively catalyze the Michael addition of alcohols to acrylic compounds. researchgate.net These reactions can often be carried out under neutral conditions, which can improve the functional group tolerance and simplify the workup procedure. The use of PPh₃ is advantageous as it is cheaper and more air-stable than many other phosphine (B1218219) catalysts.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are another class of powerful Lewis base catalysts for oxa-Michael additions. researchgate.net They can promote the reaction under very mild conditions, often at room temperature, and have been used in the polymerization of acrylate monomers, demonstrating their high efficiency in forming ether linkages. Applying NHC catalysis to the synthesis of this compound could lead to a highly efficient and selective process.

Catalytic Oxidation: A novel synthetic approach could involve the initial synthesis of 3-(3-Benzyloxy-propoxy)-1-propanol, which would then be selectively oxidized to the target carboxylic acid. While traditional oxidants (like chromic acid) are effective, modern catalytic methods using transition metals and molecular oxygen or hydrogen peroxide as the terminal oxidant are more environmentally benign and are an active area of research.

These catalytic approaches represent the forefront of synthetic methodology, aiming to make the production of specialty chemicals like this compound more sustainable and cost-effective.

Stereoselective Synthesis Considerations for Related Analogues

While no information was found for the stereoselective synthesis of this compound itself, the broader field of asymmetric synthesis offers general principles that would be applicable if a synthetic route were to be developed. The synthesis of chiral molecules, particularly those with a single stereocenter such as potential analogues of the target compound, often employs one of several key strategies:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For an analogue of the target compound, a chiral 3-hydroxypropionic acid derivative could potentially be used, with the chirality already established.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, an achiral propionic acid derivative could be coupled to a chiral auxiliary, followed by a reaction to introduce a substituent stereoselectively.

Asymmetric Catalysis: This powerful technique uses a chiral catalyst to favor the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation or oxidation of a suitable prochiral precursor could establish the stereocenter found in analogues of this compound.

Chemical Transformations and Reactivity of 3 3 Benzyloxy Propoxy Propionic Acid

Reaction Pathways and Mechanistic Studies

The reactivity of 3-(3-Benzyloxy-propoxy)-propionic acid can be systematically explored by considering the reactions characteristic of its constituent parts. Mechanistic studies, often drawing from analogous, simpler molecules, provide insight into the expected chemical pathways.

The carboxylic acid group is typically the most reactive site on the molecule under a variety of conditions. Its chemistry is well-established and includes reactions such as deprotonation, reduction, and conversion to various acyl derivatives.

Deprotonation: As a carboxylic acid, the terminal proton is acidic and readily reacts with bases to form the corresponding carboxylate salt. This is a fundamental acid-base reaction.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3-benzyloxy-propoxy)-propan-1-ol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Conversion to Acyl Derivatives: The hydroxyl group of the carboxylic acid can be substituted to form a range of important derivatives. These reactions are central to the derivatization strategies discussed in section 3.2.

Ether linkages are generally characterized by their chemical stability, rendering them unreactive to many common reagents, including bases, mild acids, and standard oxidizing or reducing agents. This stability makes them excellent linkers in complex molecules. However, they can be cleaved under specific, often harsh, conditions.

Aliphatic Propoxy Ether: The propoxy ether linkage is robust and resistant to cleavage except under strongly acidic conditions, typically requiring reagents like hydrobromic acid (HBr) or hydroiodic acid (HI).

Benzyloxy Ether: The benzyloxy group, while also an ether, possesses a unique point of reactivity due to the adjacent benzene (B151609) ring. The C-O bond is susceptible to cleavage via catalytic hydrogenolysis. This reaction is highly specific and is a cornerstone of benzyl (B1604629) ether chemistry, where it is frequently employed as a protecting group for alcohols. This process typically involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. The benzyloxy group is stable under conditions used for the deprotection of some other protecting groups, such as the p-methoxybenzyl group which can be removed with reagents like trifluoroacetic acid (TFA) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). clockss.org

Derivatization Strategies for Academic Research Applications

The functional groups of this compound allow for numerous derivatization strategies, enabling its use as a building block or molecular probe in academic research. These strategies focus on the selective transformation of the carboxylic acid or the benzyloxy group.

Conversion of the carboxylic acid to esters and amides is a common and versatile derivatization strategy.

Esterification: Esters of this compound can be readily prepared through several methods. The most direct is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netceon.rs The reaction rate and yield are influenced by factors such as the molar ratio of alcohol to acid and the reaction temperature. researchgate.netceon.rs Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol. libretexts.orgopenstax.org

Amidation: Amides are typically synthesized by reacting the carboxylic acid with ammonia or a primary or secondary amine. rsc.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. Another common route is the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an amine to form the corresponding amide. libretexts.org

| Reaction | Reagent(s) | Expected Product |

| Esterification | Methanol, H₂SO₄ | Methyl 3-(3-benzyloxy-propoxy)-propionate |

| Esterification | Ethanol, H₂SO₄ | Ethyl 3-(3-benzyloxy-propoxy)-propionate |

| Amidation | Ammonia, DCC | 3-(3-Benzyloxy-propoxy)-propionamide |

| Amidation | Benzylamine, DCC | N-Benzyl-3-(3-benzyloxy-propoxy)-propionamide |

The benzyloxy group serves as a protecting group for the terminal hydroxyl function. Its selective removal, or deprotection, is a key transformation that unmasks a reactive hydroxyl group for further synthetic steps.

Deprotection via Hydrogenolysis: The most common and efficient method for cleaving the benzyl ether is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like ethanol or ethyl acetate. This process is highly selective and typically does not affect other functional groups like the aliphatic ether or the carboxylic acid, yielding 3-(3-hydroxy-propoxy)-propionic acid.

| Reaction | Reagent(s) | Expected Product |

| Deprotection | H₂, Pd/C | 3-(3-Hydroxy-propoxy)-propionic acid |

To increase the acylating ability of the carboxylic acid, it can be converted into more reactive derivatives such as acid halides and anhydrides. These compounds are valuable intermediates in organic synthesis.

Acid Halide Formation: Acid chlorides are the most common acid halides. They can be synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgopenstax.orglibretexts.org These reactions effectively replace the -OH group of the carboxylic acid with a chlorine atom, yielding 3-(3-benzyloxy-propoxy)-propionyl chloride. Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.orgopenstax.org

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. This is often achieved by treating the carboxylic acid with a dehydrating agent or by reacting an acid chloride with the carboxylate salt of the acid. libretexts.orglibretexts.orgresearchgate.net For instance, reacting 3-(3-benzyloxy-propoxy)-propionyl chloride with sodium 3-(3-benzyloxy-propoxy)-propionate would yield the symmetrical anhydride. Mixed anhydrides can also be synthesized by reacting the acid chloride with a different carboxylate. nih.gov

| Starting Material | Reagent(s) | Expected Product |

| This compound | Thionyl chloride (SOCl₂) | 3-(3-Benzyloxy-propoxy)-propionyl chloride |

| This compound | Oxalyl chloride ((COCl)₂) | 3-(3-Benzyloxy-propoxy)-propionyl chloride |

| This compound | Phosphorus tribromide (PBr₃) | 3-(3-Benzyloxy-propoxy)-propionyl bromide |

| 3-(3-Benzyloxy-propoxy)-propionyl chloride and Sodium 3-(3-benzyloxy-propoxy)-propionate | - | Bis(3-(3-benzyloxy-propoxy)-propionic) anhydride |

Applications of 3 3 Benzyloxy Propoxy Propionic Acid As a Synthon in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of a carboxylic acid and a protected hydroxyl group makes 3-(3-Benzyloxy-propoxy)-propionic acid an ideal starting point for constructing intricate molecular architectures, including various heterocyclic systems.

The structure of this compound is primed for the synthesis of medium-sized ring structures, which are prevalent in many biologically active compounds. The benzyl (B1604629) ether serves as a robust protecting group for the terminal alcohol, which can be selectively removed under specific reaction conditions, typically catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

Upon debenzylation, the molecule is converted to 3-(3-hydroxypropoxy)propionic acid. This resulting ω-hydroxy acid is an ideal precursor for intramolecular esterification, a process known as lactonization. The cyclization of this specific hydroxy acid would lead to the formation of 1,5-oxazepan-2-one, a seven-membered lactone. Such medium-sized lactones are of significant interest in medicinal chemistry and natural product synthesis.

Furthermore, the ether oxygen atom within the molecule's backbone introduces another potential site for cyclization reactions. Under different synthetic strategies, this internal nucleophile could participate in ring-closing reactions to form substituted cyclic ethers, such as tetrahydrofurans (THFs) or tetrahydropyrans (THPs). These saturated oxygen heterocycles are fundamental structural motifs in a vast array of natural products with diverse biological profiles.

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function. nih.gov The construction of such probes often requires bifunctional linkers that can connect a target-binding moiety to a reporter tag (like a fluorophore or biotin). lumiprobe.comacs.orgnih.gov

This compound is well-suited for this role. Its two distinct functional ends—the carboxylic acid and the protected alcohol—allow for a programmed, stepwise assembly of complex probes. For instance, the carboxylic acid can be coupled to a recognition element using standard peptide coupling chemistry. Subsequently, the benzyl protecting group can be removed to reveal the terminal alcohol, which can then be functionalized with a reporter tag. The flexible three-carbon ether chain provides appropriate spacing and solubility, critical properties for effective molecular probes used in chemical biology.

Application in Scaffold and Library Synthesis for Chemical Biology Research

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The unique structure of this compound makes it a valuable component in the synthesis of diverse chemical scaffolds and combinatorial libraries. acs.orgwikipedia.orgnih.gov

A chemical scaffold serves as the core structure upon which a variety of substituents are added to create a library of related molecules. Propanoic acid derivatives are frequently used in the development of new therapeutic agents. nih.govnih.govdrugbank.com

A pertinent example is the synthesis of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which have shown potential as antiproliferative agents. mdpi.com In these syntheses, a quinoxaline (B1680401) core bearing a propanoate side chain is alkylated with benzyl chloride to install the benzyloxy group. mdpi.com The resulting intermediate, which features the core benzyloxy-propoxy-ester structure, is then diversified by converting the ester to a series of amides. This work highlights how the benzyloxy-propionic acid motif can be integrated into a heterocyclic core to generate a scaffold for a library of biologically active compounds. mdpi.com

Table 1: Example of a Chemical Scaffold Derived from a Benzyloxy-Propionic Acid Moiety

| Base Scaffold | R-Group (Amine) | Resulting Compound |

|---|---|---|

| 3-(3-Benzyloxyquinoxalin-2-yl)propanoyl azide | n-Propyl amine | 3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide mdpi.com |

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules. wikipedia.orgnih.gov This process relies on versatile building blocks that possess orthogonal functional groups—groups that can be reacted selectively without interfering with each other.

This compound is an excellent example of such a building block. bldpharm.com Its carboxylic acid can be readily coupled to an amine on a solid-phase resin, a common starting point in library synthesis. pharmatutor.org The benzyl-protected ether remains stable during this step. After the initial coupling, the benzyl group can be cleaved to expose the hydroxyl group, which can then be used in a second diversification step, such as esterification or etherification with a new set of building blocks. This two-stage diversification from a single precursor allows for the efficient generation of a large and complex chemical library.

Table 2: Hypothetical Workflow in Combinatorial Synthesis

| Step | Reaction | Description |

|---|---|---|

| 1 | Amide Coupling | The carboxylic acid of this compound is coupled to a library of amines (R¹-NH₂) on a solid support. |

| 2 | Deprotection | The benzyl group is removed via hydrogenation to expose the terminal hydroxyl group. |

| 3 | Acylation | The exposed hydroxyl group is acylated with a library of carboxylic acids (R²-COOH). |

Integration into Materials Science Chemistry

The structural features of this compound also suggest its potential utility in materials science, particularly in the synthesis of functional polymers. While specific applications of this exact molecule are not widely documented, its structure is analogous to monomers used in creating advanced polymeric materials.

For example, after deprotection of the benzyl group, the resulting 3-(3-hydroxypropoxy)propionic acid could serve as an A-B type monomer for polycondensation reactions. Polymerization would yield a polyester (B1180765) with regularly spaced ether linkages in its backbone. These ether bonds would impart flexibility to the polymer chain, potentially leading to materials with desirable elastomeric or soft-segment properties.

Furthermore, polymers containing benzyloxy groups are valuable as precursors to functional materials. mdpi.comnih.gov A polymer synthesized from this compound could be cast into a film or formed into nanoparticles, after which the benzyl groups could be removed to create a surface or particle decorated with hydroxyl groups. These hydroxyl groups could then be used to attach bioactive molecules, sensors, or other functional moieties. Similarly, benzyloxy-terminated or benzyl chloride-terminated polymers are used to create block copolymers and functionalized surfaces. polymersource.caresearchgate.netclearsynth.com This approach provides a powerful method for creating advanced, functional biomaterials and surfaces.

Precursor for Polymerizable Monomers in Functional Material Development

Theoretically, this compound can be transformed into a variety of polymerizable monomers. The carboxylic acid moiety allows for its conversion into derivatives suitable for different polymerization techniques. For instance, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer by esterification with 2-hydroxyethyl acrylate or 2-hydroxyethyl methacrylate, respectively. The resulting monomer would possess a pendant benzyloxy-propoxy group, which could influence the physical and chemical properties of the final polymer, such as its solubility, thermal stability, and refractive index.

Another potential route involves the conversion of the carboxylic acid to an acid chloride or its activation with coupling agents to facilitate the formation of polyamides or polyesters. The presence of the ether linkages in the backbone of such polymers would be expected to enhance flexibility and potentially improve biocompatibility, drawing parallels to polymers derived from oligo(ethylene glycol) (OEG) units which are known for their use in biomedical applications. researchgate.netrsc.orgrsc.org

The benzyl ether serves as a protective group for a hydroxyl function. This protected hydroxyl group could be deprotected after polymerization to yield a functional polymer with pendant hydroxyl groups. These hydroxyl groups can then be used for post-polymerization modification, such as grafting other molecules, cross-linking the polymer, or altering the surface properties of the material. This strategy is a common approach in the synthesis of functional polymers for applications in drug delivery, tissue engineering, and surface coatings.

Although no specific studies have been identified that utilize this compound for these exact purposes, the chemical principles are well-established with similar molecules.

Building Block for Oligomers and Macromolecules in Research Contexts

In the realm of research, this compound could serve as a fundamental building block for the synthesis of well-defined oligomers and complex macromolecules. Its bifunctional nature allows for its incorporation into linear or branched structures through stepwise synthesis.

For instance, through iterative esterification and deprotection steps, one could synthesize monodisperse oligomers with a precise number of repeating units. The general synthetic scheme would involve:

Activation of the carboxylic acid of this compound.

Esterification with the deprotected hydroxyl group of another this compound unit (where the benzyl group has been removed, for example, by hydrogenolysis).

Deprotection of the benzyl group of the newly added unit to allow for the next coupling step.

This approach could lead to the creation of oligomers with controlled length and functionality, which are valuable as model compounds for studying structure-property relationships or for the construction of more complex macromolecular architectures like dendrimers or star polymers. The flexible ether spacer would likely impart unique conformational properties to these macromolecules.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 3 Benzyloxy Propoxy Propionic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 3-(3-Benzyloxy-propoxy)-propionic acid and its derivatives. By providing exact mass measurements with high accuracy, HRMS allows for the unequivocal confirmation of the molecular formula. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed to generate gas-phase ions of the analyte with minimal fragmentation, which are then analyzed by high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap.

In a typical analysis of this compound, the expected exact mass of the molecular ion [M-H]⁻ would be calculated and compared against the experimentally measured value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical and Observed Exact Masses for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Accuracy (ppm) |

| [M-H]⁻ | C₁₃H₁₇O₄⁻ | 237.1127 | Data not available | Data not available |

| [M+Na]⁺ | C₁₃H₁₈O₄Na⁺ | 261.1097 | Data not available | Data not available |

Note: Experimentally observed data is not publicly available in the searched literature. The table illustrates the principle of HRMS analysis.

Fragmentation analysis using tandem mass spectrometry (MS/MS) on the precursor ion provides further structural confirmation. Characteristic fragmentation patterns, such as the loss of the benzyl (B1604629) group or cleavage of the propoxy linkage, can be diagnostic for the structure of this compound and its derivatives.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, provides unparalleled insight into the complex molecular structure of this compound. While one-dimensional ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons, 2D NMR experiments are crucial for assembling the complete molecular framework.

Key 2D NMR techniques and their applications include:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons within the propoxy and propionic acid chains.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are vital for connecting different structural fragments, such as the benzyloxy group to the propoxy chain and the propoxy chain to the propionic acid moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | ~4.5 | ~73 |

| Aromatic CH | ~7.3 | ~127-128 |

| O-CH₂ (propoxy) | ~3.6-3.8 | ~68-70 |

| Central CH₂ (propoxy) | ~1.9-2.1 | ~29-31 |

| O-CH₂ (propionic) | ~3.6-3.8 | ~68-70 |

| α-CH₂ (propionic) | ~2.5-2.7 | ~34-36 |

| COOH | ~10-12 | ~178 |

Note: These are predicted values and may vary based on experimental conditions. Specific research data for this compound is not available.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Studies

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to suppress ionization of the carboxylic acid group, would be a typical starting point. Detection can be achieved using a UV detector, monitoring the absorbance of the benzene (B151609) ring, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be used, typically after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester). This method is highly sensitive and provides both retention time and mass spectral data for peak identification.

These techniques are crucial not only for determining the purity of the final product but also for monitoring the progress of synthesis reactions, allowing for the optimization of reaction conditions to maximize yield and minimize impurities.

X-ray Crystallography for Solid-State Structure Analysis of this compound and its Crystalline Derivatives

To date, the single-crystal X-ray structure of this compound has not been reported in publicly available literature. However, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Should a suitable single crystal of this compound or a crystalline derivative be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles.

The process would involve growing a high-quality single crystal, mounting it on a goniometer, and irradiating it with a focused beam of X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For analogous structures, such as 2-(3-Benzoylthioureido)propionic acid, X-ray crystallography has revealed detailed information about molecular conformation, including the planarity of different moieties and the nature of intermolecular interactions like hydrogen bonding, which dictate the crystal packing. researchgate.net This level of detail is invaluable for understanding the solid-state properties of a compound.

Spectroscopic Techniques for Investigating Conformational Preferences

The conformational flexibility of the ether linkages and the propionic acid side chain in this compound can be investigated using various spectroscopic techniques in conjunction with computational modeling.

Vibrational Spectroscopy (FT-IR and Raman): The frequencies of stretching and bending vibrations are sensitive to the molecular conformation. For example, the position and shape of the carbonyl (C=O) stretching band in the infrared spectrum can provide clues about intra- and intermolecular hydrogen bonding involving the carboxylic acid group.

Nuclear Overhauser Effect (NOE) NMR Spectroscopy: As mentioned in section 5.2, NOESY and its one-dimensional counterpart, NOE difference spectroscopy, can be used to identify protons that are close to each other in space, providing experimental constraints for determining the preferred solution-state conformation.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the relative energies of different possible conformers (rotamers) of this compound. The calculated low-energy conformers can then be compared with experimental spectroscopic data to identify the most probable structures present in a given state. Studies on similar molecules, such as fluorinated carboxylic acids, have demonstrated the power of combining high-resolution spectroscopy and quantum chemical calculations to analyze complex conformational landscapes. illinois.edu

Theoretical and Computational Chemistry Studies of 3 3 Benzyloxy Propoxy Propionic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of flexible molecules like 3-(3-Benzyloxy-propoxy)-propionic acid. The presence of multiple rotatable single bonds in its propoxy chain and around the benzyloxy group results in a large number of possible conformations.

Density Functional Theory (DFT) is a widely used method for geometry optimization and conformational analysis. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger), the potential energy surface of the molecule can be explored to identify low-energy conformers. These calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles for the most stable structures. For instance, the flexible ether chain allows the molecule to adopt various folded and extended conformations, which can significantly influence its physical properties and interactions with other molecules.

A systematic conformational search, often coupled with molecular mechanics or semi-empirical methods to pre-screen structures, followed by DFT optimization of the most promising candidates, can provide a comprehensive picture of the conformational preferences. The relative energies of these conformers can be used to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Geometrical Parameters for a Low-Energy Conformer of this compound (Calculated at B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | 1.43 Å |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C-O-C (ether) | 112.5° |

| O=C-O (carboxyl) | 124.8° | |

| Dihedral Angle | C-O-C-C | ~180° (anti) or ~60° (gauche) |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules. Actual values would require specific computation for this compound.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. For example, the esterification of the carboxylic acid group or the ether cleavage under specific conditions can be modeled.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and reaction pathways. By locating the transition state structure for a given reaction, one can understand the energy barrier that must be overcome and the geometry of the molecule at the peak of the reaction coordinate. This information is crucial for predicting reaction rates and understanding the factors that influence reactivity.

For instance, the reaction of this compound with an alcohol to form an ester can be modeled to elucidate the catalytic effect of an acid or a base. Computational studies can compare different mechanistic pathways, such as concerted versus stepwise mechanisms, and identify the most favorable route.

Prediction and Interpretation of Spectroscopic Properties via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. For example, the characteristic stretching frequencies of the C=O and O-H groups of the carboxylic acid, as well as the C-O stretching of the ether linkages, can be precisely predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These calculations, performed on the optimized molecular geometry, can predict the NMR spectra. epstem.net Such predictions are highly useful for assigning peaks in experimental spectra and can help in confirming the structure of the molecule. The calculated chemical shifts are sensitive to the conformational state of the molecule, and therefore, averaging over a Boltzmann-weighted ensemble of low-energy conformers can provide more accurate predictions.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxyl C=O | 175-180 |

| Benzyl (B1604629) CH₂ | 70-75 |

| Phenyl C (ipso) | 135-140 |

| Ether CH₂ | 65-70 |

| Propionic CH₂ (alpha) | 35-40 |

| Propionic CH₂ (beta) | 30-35 |

Note: This table presents a hypothetical range of chemical shifts based on general knowledge of similar functional groups. Precise values would be obtained from specific GIAO calculations.

Molecular Modeling and Interaction Studies with Hypothetical Binding Sites (Theoretical Frameworks)

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be employed to study the potential interactions of this compound with hypothetical biological targets or material surfaces. nih.gov Given its structure, which combines a hydrophilic carboxylic acid head with a more lipophilic benzyloxy tail, it could exhibit interesting interfacial properties.

Molecular Docking: If a hypothetical protein binding site is considered, molecular docking could predict the preferred binding orientation and affinity of the molecule. The carboxylic acid group could form hydrogen bonds with polar residues, while the benzyl group could engage in hydrophobic or π-stacking interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in water or at an interface. nih.govijdrt.com These simulations can reveal how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules or a surface. nih.govijdrt.com This is particularly important for understanding its behavior in complex systems.

Computational Design of Novel Derivatives of this compound Based on Structure-Activity Relationships

While no specific biological activity is prominently reported for this compound, computational methods can be used to design novel derivatives with desired properties based on hypothetical structure-activity relationships (SAR). By systematically modifying the structure of the parent molecule and calculating relevant molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), it is possible to build quantitative structure-activity relationship (QSAR) models.

For example, if the goal were to design derivatives with enhanced solubility, one could computationally explore the effect of introducing polar substituents on the phenyl ring. Conversely, to increase lipophilicity, one might consider extending the alkyl chain or substituting the phenyl group. These computational predictions can guide synthetic efforts by prioritizing the most promising candidate molecules, thereby saving time and resources. Modern approaches even utilize diffusion models and other machine learning techniques for the flexible design of novel drug-like molecules. nih.gov

Future Perspectives and Research Gaps in the Study of 3 3 Benzyloxy Propoxy Propionic Acid

Exploration of Unexplored Synthetic Pathways and Green Chemistry Approaches for 3-(3-Benzyloxy-propoxy)-propionic Acid

The current synthetic routes to this compound are not widely documented in publicly accessible literature, presenting a significant gap and an opportunity for research. Traditional synthesis of similar ether-linked carboxylic acids often involves Williamson ether synthesis followed by hydrolysis, which may use harsh bases and organic solvents. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve the environmental profile of the process.

Green Chemistry Approaches: The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, offer a framework for developing novel synthetic pathways. wjpmr.com For instance, microwave-assisted organic synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.commdpi.com Another promising avenue is the use of biocatalysis, employing enzymes to conduct specific reactions under mild conditions, thereby minimizing by-product formation.

Potential Unexplored Pathways:

Catalytic Carboxylation: Research could focus on the direct catalytic carboxylation of a suitable C-H bond in a benzyloxy-propane precursor. This would be a highly atom-economical route.

Oxidative Cleavage: Starting from a precursor with a terminal alkene or alkyne, oxidative cleavage under green conditions (e.g., using ozone followed by a benign workup, or catalytic oxidation with molecular oxygen) could yield the desired carboxylic acid.

Tandem Reactions: Designing a one-pot reaction where the ether linkage formation and subsequent oxidation or hydrolysis occur in a single continuous process would streamline the synthesis, saving time, resources, and reducing waste.

Below is a comparative table of potential synthetic approaches:

| Synthetic Approach | Traditional Method (Hypothetical) | Potential Green Chemistry Approach | Key Advantages of Green Approach |

| Etherification | Williamson ether synthesis using sodium hydride and a polar aprotic solvent. | Phase-transfer catalysis or use of ionic liquids as solvents. | Milder reaction conditions, reduced use of hazardous reagents and solvents, easier product separation. |

| Oxidation | Oxidation of a corresponding primary alcohol using stoichiometric chromium-based reagents. | Catalytic aerobic oxidation using transition metal catalysts or enzymatic oxidation. | Avoidance of toxic heavy metals, use of air as the oxidant, higher selectivity. |

| Solvent Use | Use of volatile organic compounds (VOCs) like DMF or DMSO. | Application of supercritical fluids (e.g., scCO₂), water, or solvent-free reaction conditions. mdpi.com | Reduced environmental impact, simplified purification, enhanced safety. |

Further research into these areas would not only provide more efficient and sustainable methods for producing this compound but also contribute to the broader field of green chemical synthesis.

Identification of Potential Novel Applications in Pure Chemical Research

While its current documented application is as a reagent for alkylation, the molecular structure of this compound—featuring a carboxylic acid group, a flexible ether linkage, and a benzyl (B1604629) protective group—suggests a range of potential uses in pure chemical research. scbt.com The exploration of these applications constitutes a significant research gap.

As a Building Block in Medicinal Chemistry: The propanoic acid scaffold is a common feature in many biologically active molecules. For example, derivatives of 2-aryl-propionic acid are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Similarly, derivatives of 3-(benzyloxy)propanoic acid have been investigated for their potential as antiproliferative agents and GPR34 antagonists in cancer and neuropathic pain research, respectively. nih.govmdpi.comnih.govresearchgate.net This suggests that this compound could serve as a valuable starting material or scaffold for the synthesis of new therapeutic candidates. The ether linkage could provide desirable pharmacokinetic properties, such as improved flexibility and metabolic stability.

In Supramolecular Chemistry and Crystal Engineering: The carboxylic acid moiety is capable of forming robust hydrogen bonds, making it an excellent functional group for designing self-assembling systems. The interplay between the hydrogen-bonding carboxylic acid and the aromatic benzyl group could be exploited to create novel supramolecular structures such as liquid crystals, gels, or molecular capsules.

A summary of potential research applications is presented below:

| Research Area | Potential Application of this compound | Rationale based on Related Compounds |

| Medicinal Chemistry | Scaffold for synthesizing novel anti-inflammatory or anti-cancer agents. | Propanoic acid derivatives are known NSAIDs and have shown antiproliferative activity. researchgate.netnih.govmdpi.com |

| Medicinal Chemistry | Precursor for G-protein coupled receptor (GPCR) modulators. | Similar benzyloxy-phenyl-propanoic acid structures act as GPR34 antagonists. nih.govresearchgate.net |

| Supramolecular Chemistry | Building block for designing organogels or liquid crystals. | The combination of a hydrogen-bonding group (carboxylic acid) and a π-stacking unit (benzyl group) can drive self-assembly. |

| Organic Synthesis | Chiral ligand synthesis after resolution of enantiomers. | The carboxylic acid can be used to coordinate to metal centers for asymmetric catalysis. |

Advancements in Methodologies for Characterization and Analysis of this compound

A significant gap in the current knowledge base is the lack of comprehensive analytical data for this compound. sigmaaldrich.com While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry would be used for basic characterization, advanced analytical methodologies could provide deeper insights into its properties. mdpi.com

Advanced Characterization Techniques:

High-Resolution Mass Spectrometry (HRMS): While standard mass spectrometry can confirm the molecular weight, HRMS would provide the exact mass, allowing for unambiguous confirmation of the elemental composition. mdpi.com

Two-Dimensional NMR Techniques: Techniques like COSY, HSQC, and HMBC would be crucial for definitively assigning all proton and carbon signals, which is fundamental for confirming the structure and for studying its conformational dynamics in solution.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would be invaluable for understanding its packing in the solid state and for crystal engineering applications.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on its melting point, thermal stability, and decomposition profile, which is critical for its handling and application in material science.

The table below outlines potential advanced analytical methods and the specific information they could yield:

| Analytical Technique | Information Provided | Research Significance |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula determination. | Confirms purity and elemental composition beyond doubt. mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals and through-bond connectivities. | Provides definitive structural proof and aids in conformational analysis. |

| X-ray Crystallography | Precise 3D molecular structure and intermolecular packing in the solid state. | Essential for rational design in crystal engineering and understanding solid-state properties. |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature, and other phase transitions. | Key data for material processing and quality control. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Defines the temperature limits for its safe use and processing. |

Integration into Emerging Fields of Chemical and Material Science Research

Looking forward, this compound has the potential to be integrated into several emerging areas of chemical and material science research. Its bifunctional nature—a carboxylic acid for anchoring or polymerization and a protected hydroxyl group within an ether chain—makes it a versatile molecular tool.

Polymer Chemistry: 3-Hydroxypropionic acid is considered a key platform chemical for the production of biodegradable polymers. rsc.org By analogy, this compound, after debenzylation to reveal the terminal hydroxyl group, could be used as a monomer for the synthesis of novel polyesters. The ether linkage within the monomer unit could impart greater flexibility and potentially different degradation profiles compared to existing bioplastics.

Surface Modification and Biomaterials: The carboxylic acid group can be used to anchor the molecule to the surface of various materials, such as metal oxides or nanoparticles. The benzyl-protected ether chain could then be used to modify the surface properties, for example, to create a hydrophobic coating. Subsequent debenzylation could expose a hydroxyl-terminated surface, which could be used for further functionalization, for instance, to attach bioactive molecules for biomedical applications.

Drug Delivery: The structure could be incorporated as a linker in drug delivery systems. The carboxylic acid could be conjugated to a drug molecule, while the other end of the molecule is attached to a targeting moiety or a nanoparticle. The ether linkage provides a flexible spacer, and its properties could be tuned to influence the release characteristics of the drug.

Potential areas for integration are summarized in the table below:

| Emerging Field | Potential Role of this compound | Scientific Impact |

| Polymer Science | Monomer for novel biodegradable polyesters (after debenzylation). | Creation of new biomaterials with tailored flexibility, hydrophilicity, and degradation rates. |

| Material Science | Surface modification agent for nanoparticles and other materials. | Development of functional coatings with tunable properties for applications in electronics or sensors. |

| Nanomedicine | Flexible linker in targeted drug delivery systems or prodrugs. | Enhancing the pharmacokinetic profile and efficacy of therapeutic agents. |

| Metal-Organic Frameworks (MOFs) | Organic linker for the synthesis of novel MOFs. | The flexible ether chain could lead to the formation of dynamic or "soft" porous materials with unique guest-responsive properties. |

Q & A

Q. What are the key synthetic challenges in preparing 3-(3-Benzyloxy-propoxy)-propionic acid, and how can they be addressed methodologically?

The synthesis involves forming the benzyl-protected propoxy chain while avoiding undesired side reactions. Critical steps include:

- Benzyl ether protection : Use benzyl bromide under alkaline conditions (e.g., NaH in DMF) to protect hydroxyl intermediates. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

- Coupling reactions : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to link the propionic acid moiety. Optimize stoichiometry (1.2:1 molar ratio of acid to alcohol) to maximize yield .

- Purification : Use column chromatography (silica gel, gradient elution) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation : Use H and C NMR to identify benzyl (δ 7.3–7.4 ppm, multiplet) and propoxy (δ 3.4–3.7 ppm, triplet) groups. Compare with reference spectra from NIST databases .

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm). Calibrate using a certified reference standard (if available) .

- Mass spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular ion [M-H] (expected m/z: calculated based on CHO) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

- Temperature control : Maintain reactions at 0–5°C during benzylation to prevent over-alkylation. Use ice baths and slow reagent addition .

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for selective deprotection in multi-step syntheses. Monitor via in situ IR spectroscopy for real-time analysis .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions. Validate via GC-MS for volatile byproduct detection .

Q. What strategies are effective for quantifying trace amounts of this compound in environmental or biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for preconcentration. Elute with methanol:acetic acid (95:5 v/v) .

- Sensitive detection : Apply LC-MS/MS with multiple reaction monitoring (MRM). Optimize transitions (e.g., m/z 300 → 183 for fragmentation) and calibrate using isotope-labeled internal standards .

- Matrix effects : Validate recovery rates (≥80%) in spiked samples (e.g., serum, water) to account for interferences .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Controlled degradation studies : Incubate the compound in buffers (pH 2–12) at 37°C. Analyze degradation products via HPLC-MS to identify pH-sensitive functional groups (e.g., ester hydrolysis at pH >10) .

- Kinetic modeling : Use Arrhenius equations to predict degradation rates. Compare experimental half-lives with computational predictions (e.g., DFT calculations) .

- Cross-lab validation : Collaborate with independent labs to replicate stability assays, ensuring consistent temperature and humidity controls .

Q. What mechanistic insights can be gained by studying the metabolic pathways of this compound in model organisms?

- Isotopic labeling : Synthesize C-labeled analogs to track metabolic fate in vitro (e.g., liver microsomes). Use NMR or LC-MS to identify metabolites like hydroxylated or demethylated derivatives .

- Enzyme inhibition assays : Test the compound against cytochrome P450 isoforms (e.g., CYP3A4) to assess potential drug interactions. Measure IC values via fluorometric assays .

- In vivo studies : Administer the compound to rodent models and collect plasma/tissue samples. Correlate pharmacokinetic data (C, t) with computational ADME predictions .

Methodological Troubleshooting

Q. How should researchers address low yields in the final coupling step of this compound synthesis?

- Reagent purity : Ensure fresh activation of coupling agents (e.g., EDC) to prevent moisture-induced degradation.

- Steric hindrance mitigation : Introduce a spacer (e.g., ethylene glycol) between reactive sites. Validate via molecular dynamics simulations .

- Alternative methods : Test microwave-assisted synthesis (60°C, 30 min) to enhance reaction efficiency .

Q. What advanced techniques can identify and characterize unknown impurities in this compound batches?

- High-resolution MS : Use Orbitrap or Q-TOF systems to assign impurity formulas. Compare fragmentation patterns with spectral libraries .

- 2D NMR : Apply H-C HSQC to resolve overlapping signals in complex mixtures .

- X-ray crystallography : Grow single crystals (solvent: ethyl acetate/hexane) to determine impurity structures .

Application-Oriented Questions

Q. How can this compound be utilized as a precursor in drug discovery?

- Prodrug design : Modify the benzyloxy group for targeted release (e.g., enzyme-cleavable linkers in cancer therapeutics) .

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying alkoxy chains to optimize bioavailability. Assess logP values via shake-flask experiments .

- Polymer conjugation : Attach the compound to PEGylated carriers for sustained release. Characterize conjugates via GPC and DLS .

Q. What role can this compound play in studying oxidative stress pathways?

- Antioxidant assays : Measure radical scavenging activity (e.g., DPPH assay) and compare with reference antioxidants like ascorbic acid .

- Cellular models : Treat macrophage cells (e.g., RAW 264.7) with the compound and quantify ROS levels via fluorescent probes (e.g., DCFH-DA) .

- Gene expression profiling : Use RNA-seq to identify upregulated antioxidant genes (e.g., Nrf2 pathway) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.